molecular formula C24H19N3O5 B3307193 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide CAS No. 932320-09-7

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

Cat. No.: B3307193
CAS No.: 932320-09-7
M. Wt: 429.4 g/mol
InChI Key: BJQZKZXSZHEAFS-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindoline and tetrahydroquinoline moieties, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide lies in its combination of the isoindoline and tetrahydroquinoline moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5/c28-21(14-27-22(29)17-6-1-2-7-18(17)23(27)30)25-16-10-9-15-5-3-11-26(19(15)13-16)24(31)20-8-4-12-32-20/h1-2,4,6-10,12-13H,3,5,11,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQZKZXSZHEAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N(C1)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 4
Reactant of Route 4
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide

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